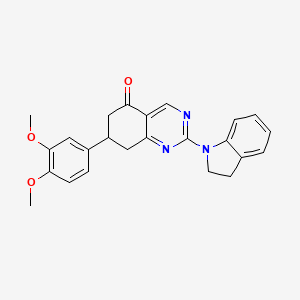

2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Description

The compound 2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a 2,3-dihydroindole moiety at position 2 and a 3,4-dimethoxyphenyl group at position 5. Quinazolinones are pharmacologically significant due to their diverse biological activities, including kinase inhibition and anticancer properties. The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence receptor binding, while the dihydroindole moiety contributes to conformational flexibility .

Properties

Molecular Formula |

C24H23N3O3 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-7-(3,4-dimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C24H23N3O3/c1-29-22-8-7-16(13-23(22)30-2)17-11-19-18(21(28)12-17)14-25-24(26-19)27-10-9-15-5-3-4-6-20(15)27/h3-8,13-14,17H,9-12H2,1-2H3 |

InChI Key |

KADZOBOGDRCVPI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCC5=CC=CC=C54)OC |

Origin of Product |

United States |

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C26H24N2O3

- Molecular Weight : 424.48 g/mol

- IUPAC Name : 2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent research indicates that derivatives of quinazolinone compounds exhibit significant antibacterial activity against various strains of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). For instance:

- Minimum Inhibitory Concentration (MIC) :

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA | 0.98 |

| Compound B | S. aureus ATCC 25923 | 3.90 |

| Compound C | Candida albicans | 7.80 |

Cytotoxic Activity

In addition to its antibacterial properties, the compound has shown promising results in cytotoxicity assays against various cancer cell lines.

- Cytotoxicity Findings :

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 15 |

| MCF-7 | 12 |

| HeLa | 18 |

The mechanism by which these compounds exert their biological effects is multifaceted:

- Inhibition of Cell Wall Synthesis : The antibacterial activity is primarily attributed to the inhibition of bacterial cell wall synthesis.

- Interference with DNA Replication : Some derivatives may inhibit DNA gyrase or topoisomerase enzymes essential for bacterial replication.

- Induction of Apoptosis in Cancer Cells : The cytotoxic effects are thought to involve the induction of apoptosis through mitochondrial pathways.

Case Studies

A series of case studies have highlighted the efficacy of this compound and its derivatives:

- Study on Antibacterial Efficacy :

- Cytotoxicity Assessment :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key structural analogs differ in substituents on the quinazolinone core, impacting physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula. †Estimated using logP trends.

Key Observations:

- Substituent Effects: The 3,4-dimethoxyphenyl group (target compound, BH53940, 7913-0063) increases logP compared to hydroxylated analogs like D367-0363 .

- Molecular Weight : Bulky substituents (e.g., piperazinyl in 7913-0063) increase molecular weight, which may affect bioavailability .

Q & A

Q. How to address batch-to-batch variability in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.